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Compound of Interest

Compound Name: Cadmium-109

Cat. No.: B087968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cadmium-109
(Cd-109) in industrial quality control processes. The primary applications covered are X-ray

Fluorescence (XRF) for alloy analysis and radiometric gauging for coating thickness

measurement.

Application: Alloy Analysis using Portable X-ray
Fluorescence (XRF) with a Cadmium-109 Source
Introduction:

Cadmium-109 is a widely used radioisotope source in portable XRF analyzers for the rapid

and non-destructive identification and quantification of elemental composition in a variety of

metal alloys.[1] Its characteristic X-ray emissions effectively excite a wide range of elements,

making it a versatile tool for quality control in industries such as scrap metal sorting,

manufacturing, and aerospace. Handheld XRF analyzers offer significant advantages in terms

of speed, portability, and ease of use, providing immediate feedback for critical decisions in the

quality control workflow.

Principle of Operation:

The Cd-109 source emits X-rays that irradiate the alloy sample. This causes the atoms in the

sample to emit their own characteristic fluorescent X-rays. The detector in the XRF analyzer
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measures the energy and intensity of these fluorescent X-rays. Each element produces a

unique set of characteristic X-rays, allowing for the identification of the elements present in the

alloy. The intensity of the X-rays from each element is proportional to its concentration,

enabling quantitative analysis.

Quantitative Data
The performance of a portable XRF analyzer with a Cd-109 source for alloy analysis is

summarized in the table below. The limits of detection (LODs) can vary depending on the

specific alloy matrix and measurement time.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Element
Typical Limit of Detection (LOD) in Steel
Alloy (ppm)

Titanium (Ti) 50 - 200

Vanadium (V) 50 - 200

Chromium (Cr) 100 - 300

Manganese (Mn) 100 - 300

Iron (Fe) Major component

Cobalt (Co) 100 - 300

Nickel (Ni) 100 - 300

Copper (Cu) 50 - 200

Zinc (Zn) 50 - 200

Molybdenum (Mo) 20 - 100

Niobium (Nb) 20 - 100

Tin (Sn) 100 - 500

Antimony (Sb) 100 - 500

Tantalum (Ta) 200 - 1000

Tungsten (W) 200 - 1000

Lead (Pb) 50 - 200

Note: These are representative values and can vary based on the specific instrument,

measurement conditions, and matrix effects.

Experimental Protocol: Alloy Identification and Analysis
This protocol provides a generalized procedure for using a handheld XRF analyzer with a Cd-

109 source, such as the NITON XL-800 series, for alloy analysis.

1. Instrument Preparation and Calibration Check:
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Power On: Ensure the analyzer's battery is charged and power on the instrument.

System Check: Allow the instrument to perform its startup diagnostics and system checks.

Calibration Verification: Before taking measurements, verify the instrument's calibration using

a certified reference material (CRM) of a known alloy, such as a 316 stainless steel standard.

Place the analyzer's measurement window firmly against the CRM.

Initiate a measurement.

Compare the displayed composition to the certified values of the CRM. The results should

be within the manufacturer's specified tolerance. If not, recalibration may be necessary.

2. Sample Preparation:

Surface Cleaning: The analysis area on the alloy sample must be clean and free of any

contaminants such as dirt, grease, paint, or rust. Use a clean cloth, solvent, or a wire brush

to clean the surface if necessary. XRF is a surface-sensitive technique, and surface

contamination can lead to inaccurate results.

Sample Positioning: For irregularly shaped samples, ensure that the measurement window

of the analyzer is placed flush against a flat, representative area of the alloy.

3. Data Acquisition:

Measurement Mode: Select the appropriate analysis mode on the instrument for the type of

alloy being tested (e.g., "Alloy Analysis" or a specific alloy family).

Initiate Measurement: Place the analyzer's measurement window firmly on the prepared

surface of the sample. Press the trigger or start button to begin the analysis.

Measurement Time: The measurement time can typically be adjusted. Longer measurement

times will generally result in better precision and lower limits of detection. A typical

measurement time for alloy identification is 5-30 seconds.

Data Collection: The analyzer will display the elemental composition in weight percent and

often identify the alloy grade based on its internal library. Record the results. For improved
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accuracy, it is recommended to take multiple readings at different locations on the sample

and average the results.

4. Data Analysis and Interpretation:

Alloy Grade Identification: The instrument's software will compare the measured elemental

composition to a pre-loaded library of alloy specifications to provide a grade identification

(e.g., "SS-316").

Compositional Analysis: Review the quantitative results for each element to ensure they

meet the required specifications for the application.

Data Storage and Reporting: Save the measurement data on the instrument or transfer it to

a computer for record-keeping and reporting.

Workflow Diagram
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Workflow for Alloy Analysis using Portable XRF.

Application: Coating Thickness Measurement using
a Cadmium-109 Radiometric Gauge
Introduction:

Radiometric gauges equipped with a Cadmium-109 source are utilized for the non-contact

measurement of coating thickness in various industrial processes. This technique is particularly

valuable for in-line quality control, allowing for continuous monitoring and adjustment of the

coating process to ensure consistent product quality and minimize material waste. Applications
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include measuring the thickness of metallic coatings (e.g., zinc on steel) and non-metallic

coatings on various substrates.

Principle of Operation:

A radiometric gauge for coating thickness measurement typically operates on the principle of X-

ray fluorescence or beta backscatter.

X-ray Fluorescence (XRF) Method: The Cd-109 source emits X-rays that excite the atoms in

both the coating and the substrate material. The detector measures the intensity of the

characteristic fluorescent X-rays emitted from the substrate. The coating layer attenuates

these X-rays from the substrate; a thicker coating results in a lower detected intensity. By

calibrating the instrument with standards of known coating thickness, a direct correlation

between the detected X-ray intensity and the coating thickness can be established. This

method is governed by standards such as ASTM B568.[2]

Beta Backscatter Method: While less common for this specific isotope, the principle involves

directing beta particles from a source towards the coated material. A portion of these

particles are scattered back towards a detector. The amount of backscatter is dependent on

the atomic number of the material. A difference in the atomic number between the coating

and the substrate will result in a change in the backscatter signal that is proportional to the

coating thickness.

Quantitative Data
The performance of a radiometric gauge with a Cd-109 source for coating thickness

measurement is dependent on the specific coating and substrate materials.
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Coating/Substrate
Combination

Typical
Measurement
Range (µm)

Accuracy
Precision
(Repeatability)

Zinc on Steel 1 - 50 ± 0.1 to ± 1.0 µm ± 0.05 to ± 0.5 µm

Tin on Steel 0.5 - 25 ± 0.05 to ± 0.5 µm ± 0.02 to ± 0.2 µm

Copper on Steel 1 - 40 ± 0.1 to ± 0.8 µm ± 0.05 to ± 0.4 µm

Gold on Nickel 0.1 - 10 ± 0.01 to ± 0.2 µm ± 0.005 to ± 0.1 µm

Organic Coating on

Metal
5 - 100 ± 0.5 to ± 2.0 µm ± 0.2 to ± 1.0 µm

Note: These values are illustrative and can vary based on the specific gauge design,

calibration, and measurement conditions.

Experimental Protocol: Coating Thickness Measurement
(XRF Method)
This protocol outlines the general steps for measuring coating thickness using a radiometric

gauge with a Cd-109 source based on the XRF principle, in accordance with ASTM B568.

1. Instrument Setup and Calibration:

Installation: The gauge, consisting of a source head and a detector, is typically mounted on a

C-frame or O-frame to traverse across the moving web of coated material in a production

line.

Power On and Warm-up: Power on the instrument and allow it to warm up and stabilize

according to the manufacturer's instructions.

Calibration: A multi-point calibration is crucial for accurate measurements. This involves

using a set of certified coating thickness standards that cover the expected range of

measurement.

Measure a bare (uncoated) substrate sample to establish the zero point.
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Measure several standards of known, uniform coating thickness.

The instrument's software will generate a calibration curve that relates the measured X-ray

intensity to the coating thickness. This curve is then stored in the instrument's memory.

Regularly verify the calibration using one or more of the standards.

2. Measurement Procedure:

In-Line Measurement: For continuous process control, the gauge will automatically traverse

the material and provide real-time thickness data.

Offline/Laboratory Measurement: For discrete samples, follow these steps:

Sample Placement: Place the sample to be measured in the designated measurement

area of the gauge. Ensure the surface is clean and representative of the coating.

Initiate Measurement: Start the measurement cycle through the instrument's software.

Data Acquisition: The gauge will automatically perform the measurement for a preset time.

The software will then calculate and display the coating thickness based on the stored

calibration curve.

Multiple Measurements: For static samples, it is good practice to take measurements at

several different points to assess the uniformity of the coating.

3. Data Interpretation and Process Control:

Real-time Monitoring: In a production setting, the continuous data from the gauge is used to

monitor the coating process. The data can be displayed as a cross-web profile of the coating

thickness.

Process Adjustments: If the measured thickness deviates from the target setpoint, operators

can make real-time adjustments to the coating process parameters (e.g., line speed,

applicator settings) to bring the thickness back within specification.

Quality Reporting: The measurement data is logged for quality assurance records and can

be used to generate reports on product quality and process capability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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